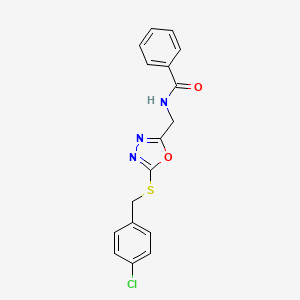

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

N-((5-((4-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 4-chlorobenzylthio group at the 5-position and a benzamide moiety at the 2-methyl position. This scaffold is of significant interest due to the pharmacological versatility of 1,3,4-oxadiazoles, which are known for their antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

N-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c18-14-8-6-12(7-9-14)11-24-17-21-20-15(23-17)10-19-16(22)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHAXRCMJYTHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

Thioether formation: The oxadiazole intermediate is then reacted with 4-chlorobenzyl chloride to introduce the thioether linkage.

Amidation: The final step involves the reaction of the thioether intermediate with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Amines, thiols, in the presence of a base.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of compounds related to N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide. In one study, a derivative of this compound demonstrated significant activity in the Forced Swimming Test (FST), which is a common model for assessing antidepressant effects in vivo. The compound exhibited a decrease in immobility duration by 58.93%, comparable to fluoxetine, a standard antidepressant drug. Additionally, it showed a strong binding affinity for the 5-HT1A receptor with a value of 1.52 nM, indicating its potential mechanism of action through serotonin receptor modulation .

Anticancer Properties

The anticancer applications of this compound and its derivatives are significant. Various studies have synthesized and evaluated these compounds against multiple cancer cell lines:

- Telomerase Inhibition : Compounds containing the oxadiazole moiety have been shown to inhibit telomerase activity in gastric cancer cell lines (SGC-7901), with some derivatives exhibiting IC50 values as low as 2.3 µM .

- Cytotoxicity Studies : A library of 1,3,4-oxadiazole derivatives was screened against leukemia and melanoma cell lines. One compound demonstrated a MID GI50 value of 2.09 µM, indicating substantial cytotoxicity compared to established anticancer drugs like bendamustine and chlorambucil .

Structural Insights and Derivative Development

The structural characteristics of this compound facilitate the design of new derivatives with enhanced biological activities. Molecular docking studies have provided insights into how variations in substituents can affect binding affinities and overall efficacy against targeted receptors or enzymes .

Summary Table

Mechanism of Action

The mechanism of action of N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Structurally related compounds differ in heterocyclic cores, substituents, or appended functional groups, leading to variations in bioactivity and physicochemical properties. Key analogs include:

N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (): Core: Replaces oxadiazole with thiadiazole. Bioactivity: Not explicitly reported, but sulfamoyl groups often enhance enzyme inhibition (e.g., carbonic anhydrase) .

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

- Impact : The 4-methoxyphenyl (LMM5) and furan (LMM11) substituents modulate antifungal activity against C. albicans via thioredoxin reductase inhibition .

- Structure : 2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide.

- Impact : The nitro-thiazole group confers broad antiparasitic activity, distinct from the oxadiazole-based target compound.

N-(5-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide derivatives ():

- Core : Benzoxazole-oxadiazole hybrids.

- Impact : Anti-inflammatory activity in carrageenan-induced edema models, with substituents like fluorine or methyl influencing potency .

Physicochemical Properties

- Solubility : Thiadiazole derivatives (e.g., ) may exhibit lower aqueous solubility than oxadiazoles due to sulfur’s hydrophobicity.

- Thermal Stability : High melting points (>200°C) are common in oxadiazole derivatives (e.g., 8a: 290°C), suggesting robust crystalline structures .

Mechanistic Insights

- Enzyme Inhibition : Oxadiazoles with sulfamoyl (LMM5) or alkylthio () groups target enzymes like thioredoxin reductase or alkaline phosphatase via hydrophobic/electrostatic interactions.

- Antiviral Activity : Electron-withdrawing substituents (e.g., nitro in Compound 446) enhance antiviral potency by stabilizing charge-transfer complexes with viral proteins .

- Anti-inflammatory Effects : Benzoxazole-oxadiazole hybrids () likely inhibit cyclooxygenase (COX) or NF-κB pathways, modulated by substituent electronegativity .

Biological Activity

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antidepressant and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The process often includes the formation of the oxadiazole ring followed by the introduction of the thioether and benzamide functionalities.

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of compounds containing the 1,3,4-oxadiazole moiety. In a study conducted by Wang et al., derivatives were synthesized and evaluated using the Forced Swimming Test (FST), a standard model for assessing antidepressant activity. The compound N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g), closely related to this compound, exhibited a significant reduction in immobility duration (58.93%), comparable to fluoxetine, a well-known antidepressant .

Table 1: Antidepressant Activity of Selected Compounds

| Compound | Immobility Duration Reduction (%) | Binding Affinity (K i, nM) |

|---|---|---|

| 10g | 58.93 | 1.52 |

| Fluoxetine | 60.00 | - |

The study also indicated that compound 10g had a strong binding affinity to the serotonin 5-HT1A receptor, which is crucial for its antidepressant effects .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that derivatives containing the oxadiazole ring can inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are pivotal in cancer cell proliferation .

Table 2: Anticancer Mechanisms of 1,3,4-Oxadiazole Derivatives

| Mechanism | Target Enzyme/Protein | Effect |

|---|---|---|

| Inhibition | Thymidylate Synthase | Reduced DNA synthesis |

| Inhibition | HDAC | Increased acetylation |

| Inhibition | Telomerase | Reduced telomere extension |

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with biological targets. The compound exhibits significant interactions with key residues at the active sites of its target receptors and enzymes . This interaction profile suggests that modifications to the compound's structure could enhance its efficacy.

Case Studies

Several case studies have demonstrated the efficacy of similar oxadiazole derivatives in preclinical models:

- Antidepressant Efficacy : A study utilizing various oxadiazole derivatives showed that modifications at specific positions led to enhanced binding affinity to serotonin receptors and improved behavioral outcomes in FST models.

- Cancer Cell Proliferation : In vitro studies on cancer cell lines treated with oxadiazole-containing compounds revealed significant cytotoxic effects compared to control groups. The compounds induced apoptosis through mechanisms involving mitochondrial pathways and caspase activation.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Esterification of 4-chlorobenzoic acid to form methyl 4-chlorobenzoate using methanol and sulfuric acid.

- Step 2 : Hydrazination to produce 4-chlorophenylhydrazide.

- Step 3 : Cyclization with cyanogen bromide to generate the oxadiazole ring.

- Step 4 : Coupling with benzoyl chloride derivatives (e.g., 3-methylsulfanylbenzoyl chloride) under basic conditions (e.g., NaH in THF). Key considerations include anhydrous solvents, reflux conditions (e.g., 3 hours at 90°C), and purification via recrystallization (ethanol/DMSO-water mixtures) .

Q. Which spectroscopic methods are essential for characterizing the structural integrity of this compound?

- NMR (1H/13C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone.

- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, C-S stretch ~680 cm⁻¹).

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ via ESI-MS).

- TLC and Melting Points : Assess purity and consistency (e.g., Rf values in ethyl acetate/hexane) .

Q. What purification techniques are recommended post-synthesis to achieve high-purity yields?

- Recrystallization : Ethanol or DMSO/water mixtures (2:1 ratio) to remove impurities.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients for complex mixtures.

- HPLC : Final purity assessment (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction yield in the synthesis of this compound?

- Catalyst Screening : Test bases like NaH, K2CO3, or DBU to enhance nucleophilic substitution efficiency.

- Solvent Optimization : Compare polar aprotic solvents (THF, DMF) under reflux.

- Stoichiometric Adjustments : Vary molar ratios of amine and acyl chloride (1:1 to 1:1.2).

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate consumption .

Q. What computational strategies are employed to predict the binding affinity of this compound with bacterial enzyme targets?

- Molecular Docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., PFOR enzyme in Clostridium spp.).

- Binding Energy Calculations : Assess ΔG values (< -8 kcal/mol suggests strong binding).

- Hydrogen Bond Analysis : Identify critical interactions (e.g., oxadiazole N atoms with Ser/Thr residues). Validation requires crystallographic data from co-crystal structures .

Q. How does the introduction of a 4-chlorobenzylthio moiety influence the compound's pharmacokinetic properties?

- Lipophilicity : LogP increases by ~1.5 units (calculated via ChemDraw), enhancing membrane permeability.

- Metabolic Stability : In vitro microsomal assays (e.g., rat liver microsomes) quantify CYP450-mediated degradation.

- In Vivo Profiling : Rodent studies measure bioavailability (e.g., AUC0–24h) and half-life extensions .

Q. How can researchers address discrepancies in biological activity data reported for oxadiazole derivatives?

- Assay Standardization : Use CLSI guidelines for antimicrobial MIC determinations.

- Purity Validation : Confirm compound integrity via HPLC and elemental analysis.

- Orthogonal Assays : Cross-validate antifungal activity with both broth microdilution and agar diffusion methods.

- SAR Studies : Compare with thiadiazole analogs to isolate structural determinants of activity .

Q. What crystallographic techniques confirm the molecular conformation and packing of this compound?

- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C-S = 1.75–1.80 Å) and dihedral angles.

- Packing Analysis : Identify intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming centrosymmetric dimers).

- Thermal Parameters : Refine anisotropic displacement parameters to assess crystal stability .

Methodological Notes

- Contradiction Analysis : Conflicting bioactivity data may arise from assay variability. Use standardized protocols and replicate experiments across labs.

- Advanced Structural Confirmation : Combine XRD with DFT calculations (e.g., Gaussian09) to validate electronic properties and resonance structures.

- Data Reproducibility : Publish detailed synthetic procedures (e.g., molar ratios, reaction times) and raw spectral data in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.